

Physical and chemical properties of Bis(2,4-dichlorophenyl) phosphorochloridate.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Bis(2,4-dichlorophenyl) phosphorochloridate
Cat. No.:	B125154

[Get Quote](#)

In-Depth Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Bis(2,4-dichlorophenyl) phosphorochloridate**. It is a key reagent in synthetic organic chemistry, particularly in the field of oligonucleotide synthesis. This document details its chemical identity, physical characteristics, and reactivity profile. It also includes available experimental data and methodologies for its synthesis and application, presented in a format tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

Bis(2,4-dichlorophenyl) phosphorochloridate is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two 2,4-dichlorophenoxy groups.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	14254-41-2 [1] [2] [3]
Molecular Formula	C ₁₂ H ₆ Cl ₅ O ₃ P [1] [2] [3]
Molecular Weight	406.42 g/mol [1] [2]
IUPAC Name	Bis(2,4-dichlorophenyl) phosphorochloridate [3]
Synonyms	Bis(2,4-dichlorophenyl) chlorophosphate, Phosphorochloridic acid bis(2,4-dichlorophenyl) ester [3]
InChI Key	RHQSBXZVIMBYKW-UHFFFAOYSA-N [1]
Canonical SMILES	C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Physical and Chemical Properties

Bis(2,4-dichlorophenyl) phosphorochloridate is a white to yellow solid at room temperature. [\[1\]](#) It is important to handle this compound with appropriate safety precautions as it is classified as toxic and an irritant.

Table 2: Physical Properties

Property	Value
Physical Form	White to Yellow Solid [1]
Melting Point	51-56 °C [1] [4]
Boiling Point	475.8 °C at 760 mmHg (Predicted) [5]
Solubility	Slightly soluble in Chloroform, DMSO, and Ethyl Acetate [5]
Density	1.634 g/cm ³ (Predicted)
Vapor Pressure	9.25 x 10 ⁻⁹ mmHg at 25°C (Predicted) [5]
Refractive Index	1.606 (Predicted) [5]

Table 3: Chemical Properties

Property	Value/Description
Reactivity	The phosphorus-chlorine bond is highly reactive towards nucleophiles.
Stability	Stable under recommended storage conditions (2-8 °C, inert atmosphere).[1]
Hydrolysis	Susceptible to hydrolysis, especially in the presence of moisture. The rate of hydrolysis is pH-dependent.[6]

Experimental Protocols

Synthesis of Bis(2,4-dichlorophenyl) phosphorochloridate

A reported method for the synthesis of **Bis(2,4-dichlorophenyl) phosphorochloridate** involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride. A more recent study describes a catalyzed reaction of 2,4-dichloride and phosphorus with aluminum chloride as a catalyst, which significantly reduces the reaction time.[7]

Optimized Synthesis Protocol:[7]

- Reactants: 2,4-dichloride, phosphorus, aluminum chloride (catalyst).
- Reaction Conditions: The study focused on optimizing the amount of catalyst, the ratio of raw materials, reaction temperature, and reaction time through orthogonally arranged experiments.
- Results: Under optimized conditions, a total yield of 85.5% was achieved with a reaction time of 5 hours, a significant improvement from the previously reported 34 hours.[7]
- Characterization: The product was characterized by ¹H NMR and IR spectroscopy.[7]

A detailed, step-by-step experimental protocol from the primary literature is not readily available in the public domain. Researchers should refer to the cited publication and adapt the procedure to their laboratory settings, ensuring appropriate safety measures are in place.

Purification

Purification of phosphorochloridates can be challenging due to their reactivity. Standard techniques such as distillation or chromatography can be employed, but care must be taken to avoid decomposition. For related compounds, purification often involves distillation under reduced pressure.

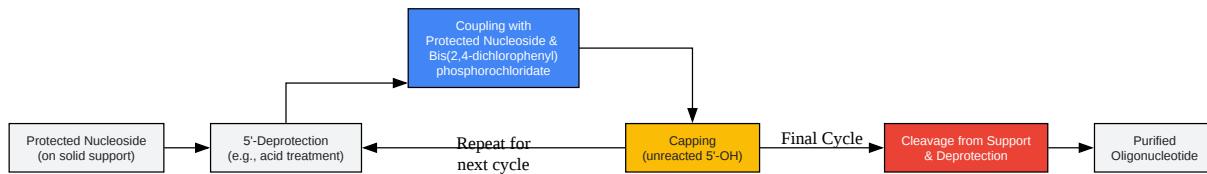
Analytical Methods

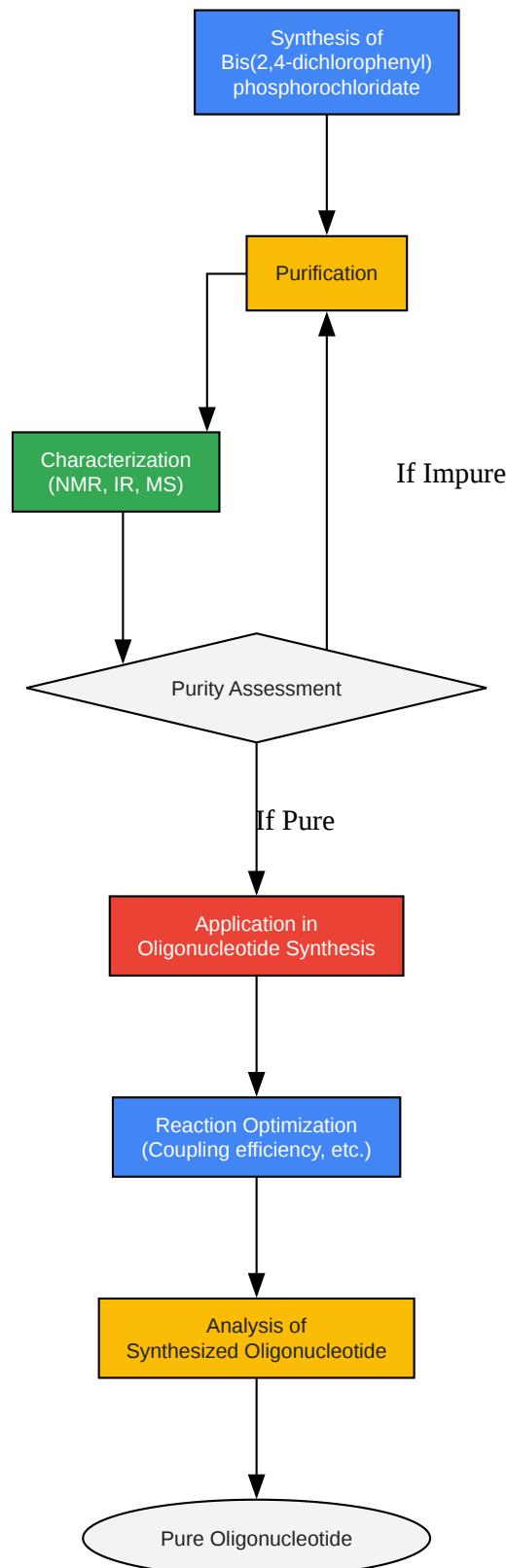
The identity and purity of **Bis(2,4-dichlorophenyl) phosphorochloridate** are typically confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two 2,4-dichlorophenyl groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic rings.[8]
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the dichlorophenyl rings. The chemical shifts will be influenced by the chlorine substituents and the phosphate ester linkage.
 - ^{31}P NMR: The phosphorus NMR spectrum will exhibit a single resonance characteristic of a phosphorochloridate.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the P=O, P-O-Ar, and C-Cl bonds. The P=O stretching vibration is typically a strong band in the region of $1250\text{-}1300\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined using high-resolution mass spectrometry.[5]

Reactivity and Applications

The primary reactivity of **Bis(2,4-dichlorophenyl) phosphorochloridate** stems from the electrophilic nature of the phosphorus atom, making it susceptible to attack by nucleophiles. The chlorine atom is a good leaving group, facilitating substitution reactions.


Reactions with Nucleophiles


Bis(2,4-dichlorophenyl) phosphorochloridate readily reacts with various nucleophiles, such as alcohols and amines, to form the corresponding phosphate triesters and phosphoramidates. This reactivity is the basis for its primary applications in organic synthesis. The reaction with alcohols, for instance, is a key step in the phosphotriester approach to oligonucleotide synthesis.

Coupling Agent in Oligonucleotide Synthesis

Bis(2,4-dichlorophenyl) phosphorochloridate is a crucial reagent in the phosphotriester method of oligonucleotide synthesis.^{[4][9]} In this role, it acts as a coupling agent to form the phosphotriester linkage between the 5'-hydroxyl group of one nucleoside and the 3'-hydroxyl group of another.

Workflow for Phosphotriester Oligonucleotide Synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BIS(2,4-DICHLOROPHENYL) PHOSPHOROCHLORIDATE | 14254-41-2 [sigmaaldrich.com]
- 2. Bis(2,4-dichlorophenyl) phosphorochloridate [oakwoodchemical.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Bis(2,4-dichlorophenyl) chlorophosphate | 14254-41-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. The kinetics of O-hexyl O-2,5-dichlorophenyl phosphoramidate hydrolysing activity in hen plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR [m.chemicalbook.com]
- 9. 14254-41-2 Bis(2,4-dichlorophenyl) phosphorochloridate, tech. AKSci V0269 [aksci.com]
- To cite this document: BenchChem. [Physical and chemical properties of Bis(2,4-dichlorophenyl) phosphorochloridate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125154#physical-and-chemical-properties-of-bis-2-4-dichlorophenyl-phosphorochloridate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com